molecular formula C21H21N5OS B2839134 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide CAS No. 868229-11-2

2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2839134
CAS No.: 868229-11-2
M. Wt: 391.49
InChI Key: LFKWJJMWCRFBRJ-UHFFFAOYSA-N
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Description

2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a pyrrole moiety, and a naphthalene group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide typically involves multiple steps, including the formation of the triazole ring and the attachment of the pyrrole and naphthalene groups. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and pyrrole moiety play crucial roles in binding to metal ions, facilitating the formation of coordination complexes. These complexes can interact with biological targets, leading to anticancer effects through mechanisms such as inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar compounds include derivatives of 5-[(1-methyl-pyrrol-2-yl)methyl]-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, which also exhibit anticancer activity and form coordination complexes with metals . The uniqueness of 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide lies in its specific structural arrangement, which enhances its binding affinity and selectivity for certain metal ions and biological targets.

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and potential applications in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions and form coordination complexes with metals, making it a valuable compound for research in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-25-12-6-9-16(25)13-19-23-24-21(26(19)2)28-14-20(27)22-18-11-5-8-15-7-3-4-10-17(15)18/h3-12H,13-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKWJJMWCRFBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2C)SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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